molecular formula C18H17Cl2FN2O3S B4010343 N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide

N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide

Cat. No.: B4010343
M. Wt: 431.3 g/mol
InChI Key: DOADJNBGZGUIJW-UHFFFAOYSA-N
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Description

N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and sulfonyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide typically involves multiple steps, starting with the preparation of key intermediates such as 2-chloro-6-fluorobenzyl chloride and 4-chlorophenylsulfonyl chloride. These intermediates are then subjected to nucleophilic substitution reactions with N-cyclopropylglycinamide under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N2-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl bromide
  • 2-Chloro-6-fluorobenzyl chloride
  • 4-Chlorophenylsulfonyl chloride

Uniqueness

N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide stands out due to its combination of chloro, fluoro, and sulfonyl groups, which impart unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and biochemical research .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN2O3S/c19-12-4-8-14(9-5-12)27(25,26)23(11-18(24)22-13-6-7-13)10-15-16(20)2-1-3-17(15)21/h1-5,8-9,13H,6-7,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOADJNBGZGUIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN(CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide
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N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide

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